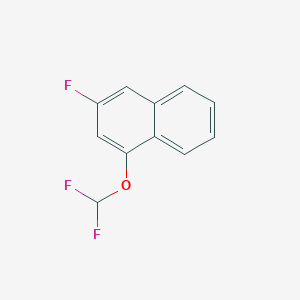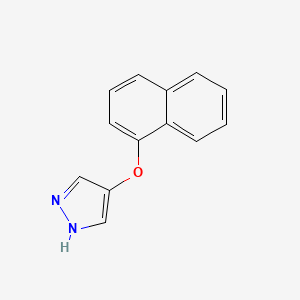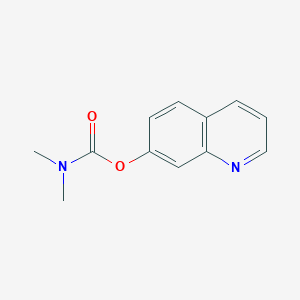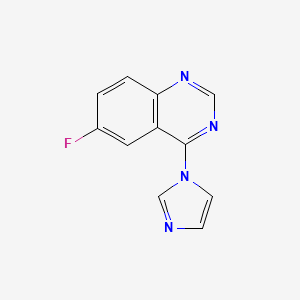
2-(Diethylamino)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)quinolin-8-ol is an organic compound with the molecular formula C13H16N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)quinolin-8-ol typically involves the reaction of quinolin-8-ol with diethylamine. One common method is the Mannich reaction, where quinolin-8-ol is reacted with formaldehyde and diethylamine under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
2-(Diethylamino)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and antimalarial agent.
Medicine: It is investigated for its therapeutic properties, including its potential use in treating infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the function of enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-8-ol: The parent compound, known for its antimicrobial properties.
8-Hydroxyquinoline: Another derivative with similar applications in medicine and industry.
2-(Diethylamino)ethylamine: A related compound with different functional groups.
Uniqueness
2-(Diethylamino)quinolin-8-ol is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
70125-19-8 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
2-(diethylamino)quinolin-8-ol |
InChI |
InChI=1S/C13H16N2O/c1-3-15(4-2)12-9-8-10-6-5-7-11(16)13(10)14-12/h5-9,16H,3-4H2,1-2H3 |
Clave InChI |
JILVFKYFXCDAJS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC2=C(C=CC=C2O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



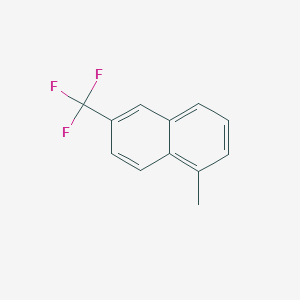
![7-amino-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B11890608.png)
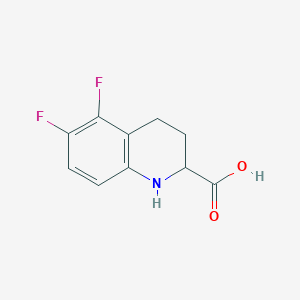
![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)

